KAF156 - 1261113-96-5

KAF156

Catalog Number: EVT-268890
CAS Number: 1261113-96-5
Molecular Formula: C22H23F2N5O
Molecular Weight: 411.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KAF156, also known as ganaplacide, is a synthetically derived compound that belongs to the imidazolopiperazine class of molecules. [] Its chemical name is KAF156. [] In the realm of scientific research, KAF156 has garnered considerable attention due to its potent antiparasitic activity, particularly against the Plasmodium species responsible for causing malaria. [, ] KAF156 exhibits activity against multiple stages of the Plasmodium life cycle, including the asexual blood stages, liver stages, and gametocytes. [, ] This multi-stage activity makes it a promising candidate for the development of new antimalarial drugs that can be used for both treatment and prevention of malaria. []

Synthesis Analysis

Several methods for the synthesis of KAF156 and its analogues have been reported. A notable approach involves a multi-step process that utilizes commercially available starting materials. [] One key step involves the formation of the imidazolopiperazine core structure through a condensation reaction. [] Subsequent modifications, including the introduction of specific functional groups, are then carried out to optimize the compound's activity and pharmacological properties. [] The synthesis of KAF156 often involves the use of chiral reagents and catalysts to control the stereochemistry of the final product, as different stereoisomers can exhibit varying levels of antimalarial activity. []

Molecular Structure Analysis

KAF156 possesses a distinct tricyclic core structure, characteristic of the imidazolopiperazine class. [] This core comprises an imidazole ring fused with a piperazine ring, further bridged by a pyrazine moiety. Two 4-fluorophenyl groups are substituted on the central pyrazine ring. [] The presence of these fluorine atoms can influence the compound's lipophilicity and metabolic stability, ultimately impacting its pharmacokinetic properties. [] Further structural features include a dimethyl substitution on the piperazine ring and an aminoethanone side chain attached to the imidazole ring. [] The overall conformation and spatial arrangement of these various functional groups contribute to KAF156's binding affinity to its biological targets and its subsequent antimalarial activity.

Chemical Reactions Analysis

While detailed chemical reaction analyses of KAF156 are limited in currently available literature, its synthesis and modification rely on standard organic chemical reactions. [] These reactions include condensation reactions for the formation of heterocyclic rings, nucleophilic aromatic substitutions for introducing substituents on aromatic rings, and reductive aminations for incorporating amino groups. [] The specific reaction conditions, such as the choice of solvents, reagents, temperature, and catalysts, are carefully optimized to ensure high yields and purity of the desired product during each step of the synthesis.

Mechanism of Action

KAF156 exerts its antimalarial effects by targeting the parasite's intracellular secretory pathway. [, ] Specifically, it disrupts protein trafficking within the parasite, interfering with essential cellular processes. [] Evidence suggests that KAF156 interacts with components of the endoplasmic reticulum (ER) and potentially inhibits the function of PfSEC62, a protein involved in protein translocation across the ER membrane. [] This disruption of the secretory pathway leads to the accumulation of misfolded proteins in the ER, triggering stress responses and ultimately inhibiting parasite growth and development. []

Applications

KAF156 has been extensively investigated in preclinical and clinical studies for its potential as an antimalarial drug. [, , , , , , , , , , , , , , , , , , , ] Its multi-stage activity against Plasmodium parasites makes it a promising candidate for both treatment and prevention of malaria. []

  • Treatment of Uncomplicated Malaria: Clinical trials have demonstrated the efficacy of KAF156 in treating uncomplicated malaria caused by both P. falciparum and P. vivax. [, , ] Studies have shown that it can rapidly clear parasites from the blood and provide a high cure rate. [, ]

  • Causal Prophylaxis: KAF156 has shown promising activity in preventing malaria infection. [, , ] Studies using controlled human malaria infection (CHMI) models have demonstrated its ability to protect against infection when administered both before and after mosquito bites. [, , ]

  • Transmission Blocking: KAF156 exhibits potent activity against gametocytes, the sexual stages of the malaria parasite responsible for transmission to mosquitoes. [, ] By targeting gametocytes, KAF156 has the potential to interrupt malaria transmission and contribute to malaria elimination efforts. [, ]

Future Directions
  • Combination Therapies: Research is ongoing to evaluate the efficacy and safety of KAF156 in combination with other antimalarial drugs, such as lumefantrine. [, , ] Combination therapies offer several advantages, including enhanced efficacy, reduced risk of resistance development, and the potential for shorter treatment durations.

  • Optimization of Dosing Regimens: Further studies are needed to optimize dosing regimens for KAF156 to maximize its efficacy and minimize potential side effects. [, , ]

  • Resistance Monitoring: Surveillance for the emergence of KAF156 resistance will be crucial as the drug progresses towards wider use. [, , , ] Understanding the mechanisms of resistance will be essential for developing strategies to mitigate the risk of resistance development.

  • Mechanism of Action Studies: While the general mechanism of action of KAF156 is known, further research is needed to fully elucidate its molecular targets and the pathways involved in its antimalarial activity. [, ] A deeper understanding of its mechanism of action will aid in the development of next-generation antimalarials with improved efficacy and a lower risk of resistance.

  • Exploration of Other Parasitic Diseases: Given its potent antiparasitic activity, KAF156 could potentially be explored for its activity against other parasitic diseases, such as toxoplasmosis and cryptosporidiosis. [, ]

GNF179

Compound Description: GNF179 is an imidazolopiperazine antimalarial compound with potent activity against both blood and liver stages of Plasmodium parasites, including drug-resistant strains []. Like KAF156, it exhibits transmission-blocking properties in animal models [].

Relevance: GNF179 is structurally very similar to KAF156 and belongs to the same imidazolopiperazine class of antimalarials. Both compounds have been extensively studied for their efficacy against various Plasmodium species and their potential as novel antimalarial drugs [, ]. The structural similarities and shared mechanism of action between GNF179 and KAF156 make GNF179 a crucial compound for understanding structure-activity relationships and resistance development in this class of antimalarials.

KDU691

Compound Description: KDU691 is a potent and specific inhibitor of Plasmodium phosphatidylinositol-4-OH kinase (PI4K) []. This enzyme plays a crucial role in parasite development and survival.

MMV007564

Compound Description: MMV007564 represents a novel benzimidazolyl piperidine chemotype identified through cellular screens for antimalarial activity [].

Relevance: Though structurally different from the imidazolopiperazine KAF156, MMV007564 exhibits cross-resistance patterns with KAF156 and other imidazolopiperazines. Studies have linked mutations in the Plasmodium falciparum cyclic amine resistance locus (pfcarl) gene to resistance against both MMV007564 and imidazolopiperazines like KAF156 []. This shared resistance mechanism highlights the potential for pfcarl as a multidrug-resistance gene and emphasizes the need to understand its role in parasite survival.

Cipargamin (KAE609)

Compound Description: Cipargamin, also known as KAE609 or NITD609, is a spiroindolone antimalarial currently in clinical development [, , ]. It demonstrates rapid parasite clearance by inhibiting the P-type non-SERCA ATPase PfATP4 in Plasmodium asexual blood stages []. Cipargamin also shows activity against gametocytes, suggesting potential transmission-blocking capabilities [].

OZ439

Compound Description: OZ439 is a synthetic peroxide antimalarial compound structurally related to artemisinin []. It has shown promising activity against both artemisinin-sensitive and artemisinin-resistant Plasmodium parasites.

Properties

CAS Number

1261113-96-5

Product Name

2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone

IUPAC Name

2-amino-1-[3-(4-fluoroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone

Molecular Formula

C22H23F2N5O

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C22H23F2N5O/c1-22(2)21-27-19(14-3-5-15(23)6-4-14)20(26-17-9-7-16(24)8-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3

InChI Key

BUPRVECGWBHCQV-UHFFFAOYSA-N

SMILES

CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C

Solubility

Soluble in DMSO

Synonyms

KAF-156; KAF 156; KAF156; GNF-156; GNF156; GNF 156; ganaplacide;

Canonical SMILES

CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.